tert-Butyl (1-cyano-2-phenylethyl)carbamate
Description
tert-Butyl (1-cyano-2-phenylethyl)carbamate is a carbamate-protected β-aminonitrile derivative with the molecular formula C₁₄H₁₈N₂O₂ and a molecular weight of 246.3 g/mol . It exists as enantiomers, including the (S)- and (R)- configurations, which are critical in asymmetric synthesis and pharmaceutical applications . The compound is synthesized via nucleophilic substitution of a mesylated intermediate with sodium cyanide, achieving yields up to 78% under optimized conditions . Its primary use lies in medicinal chemistry as a versatile intermediate for constructing chiral amines, which are pivotal in drug discovery .
Properties
IUPAC Name |
tert-butyl N-(1-cyano-2-phenylethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCZSKSPRUQIOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl (1-cyano-2-phenylethyl)carbamate typically involves the formation of the carbamate linkage on an amino nitrile precursor. The key steps include:
- Starting Material: (S)-1-amino-2-phenylethane derivatives or their nitrile analogs
- Protecting Group Introduction: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality, commonly using di-tert-butyl dicarbonate (Boc₂O)
- Cyanation: Introduction of the cyano group at the α-position relative to the amine, often via nucleophilic substitution or cyanide addition reactions
Specific Synthetic Routes
Route A: Boc Protection of Amino Nitrile
- Amino Nitrile Preparation: Starting from phenylalanine or phenylethylamine derivatives, the amino group is converted to the corresponding nitrile via dehydration or substitution reactions using reagents like sodium cyanide.
- Boc Protection: The amino nitrile is reacted with di-tert-butyl dicarbonate in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in anhydrous solvents (e.g., dichloromethane or DMF).
- Reaction Conditions: Typically carried out at 0–25°C to minimize side reactions, with reaction times ranging from 3 to 18 hours to optimize yield.
Route B: Direct Carbamate Formation via Carbonylimidazolide
- A more recent method involves the use of carbonylimidazolide intermediates in aqueous or mixed solvents, allowing carbamate formation without the need for inert atmosphere conditions. This method enhances operational simplicity and scalability.
Route C: Multi-step Synthesis via Amide Intermediates
- In some protocols, the cyano group is introduced after Boc protection, or vice versa, depending on the stability of intermediates. Coupling reagents such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) are used to facilitate amide bond formation when applicable.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane (DCM), DMF, or Ethyl Acetate | Anhydrous preferred for Boc protection |
| Base | Triethylamine (TEA), DIPEA | Used to neutralize acid byproducts |
| Temperature | 0–25°C | Lower temperatures reduce side reactions |
| Reaction Time | 3–18 hours | Longer times improve yield |
| Purification | Silica gel chromatography (hexane/ethyl acetate) | Ensures high purity |
Research Findings and Data
- Yield: Boc protection reactions typically achieve yields above 85%, with some reports exceeding 90% when reaction parameters are optimized.
- Spectroscopic Confirmation:
- ¹H-NMR: Characteristic singlet at ~1.4 ppm for tert-butyl protons (9H), multiplets for phenyl and methylene protons between 2.7–3.2 ppm.
- IR Spectroscopy: Strong absorption bands for carbamate carbonyl (~1700 cm⁻¹) and nitrile (~2250 cm⁻¹) groups.
- Thermal Properties: Melting point around 136–137°C, consistent with literature values.
- Stability: The Boc-protected compound is stable under dry, refrigerated conditions (2–8°C). Decomposition under heat leads to release of CO and NOx gases.
Comparative Analysis with Related Compounds
| Feature | This compound | (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate | tert-Butyl (1-cyanocyclopropyl)carbamate |
|---|---|---|---|
| Molecular Weight (g/mol) | 246.30 | 184.24 | ~200 (approximate) |
| Key Functional Groups | Boc, cyano, phenylethyl | Boc, cyano, propan-2-yl | Boc, cyano, cyclopropyl |
| Synthetic Complexity | Moderate to high (multi-step) | Moderate (single-step Boc protection) | Moderate |
| Yield Range | 85–95% | 80–90% | 75–85% |
| Stability | High under dry, cool conditions | High | Moderate |
| Applications | Peptide synthesis, drug intermediates | Pharmaceutical intermediates | Specialized organic synthesis |
Summary of Preparation Methodology
The preparation of this compound is generally achieved through the Boc protection of an amino nitrile precursor derived from phenylethylamine or phenylalanine derivatives. The process involves:
- Careful control of reaction conditions (temperature, solvent, base) to maximize yield and purity.
- Use of di-tert-butyl dicarbonate as the Boc source, with bases like triethylamine or DIPEA to facilitate the reaction.
- Purification by chromatographic techniques to isolate the target compound.
- Alternative methods such as carbonylimidazolide-mediated carbamate formation offer operational advantages.
This compound’s preparation is well-documented in pharmaceutical research contexts, with spectroscopic and thermal data confirming its identity and purity. The synthetic routes are adaptable for scale-up and modification depending on downstream applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-cyano-2-phenylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
tert-Butyl (1-cyano-2-phenylethyl)carbamate is a molecule with a tert-butyl group, a cyano group, and a phenylethylamino moiety, making it applicable in chemistry, biology, medicine, and industry. It is a chiral compound with a unique structure, and the cyano group can participate in different processes.
Chemical Structure and Properties
this compound has a molecular weight of 246.30 g/mol . It is soluble in organic solvents and should be stored in a cool, dry place.
Chemistry
In chemistry, this compound is a building block in synthesizing more complex molecules. Its functional groups allow diverse chemical transformations, making it valuable in organic synthesis.
Biology
The compound can be used in biological research to study enzyme interactions and protein-ligand binding because of its structural complexity and functional groups.
Medicine
In medicinal chemistry, the compound is explored for potential pharmacological properties and may serve as a lead compound for developing new drugs targeting specific enzymes or receptors. The unique structure of (S)-Tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate makes it a candidate for developing new drugs targeting bacterial infections or cancer.
Industry
The compound can be used in the industrial sector to produce pharmaceuticals, agrochemicals, and specialty chemicals because of its versatile reactivity.
The biological activity of tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate is due to its ability to interact with various enzymes and receptors. The cyano group and phenylethylamino moiety facilitate hydrogen bonding and hydrophobic interactions, enhancing binding affinity and specificity towards molecular targets. Research has indicated it can inhibit specific enzymes involved in metabolic pathways and has shown potential as an inhibitor of certain proteases critical in various physiological processes.
Cysteine Proteases Inhibitors
Mechanism of Action
The mechanism of action of tert-Butyl (1-cyano-2-phenylethyl)carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Cyano vs. Hydroxy Substitution
Replacing the cyano group with a hydroxy group yields tert-butyl (2-hydroxy-1-phenylethyl)carbamate (CAS: 67341-01-9). This modification increases hydrogen-bonding capacity, enhancing solubility in polar solvents but reducing stability under acidic conditions. The hydroxy analog is less reactive in nucleophilic substitutions, limiting its utility in nitrile-based coupling reactions .
Diphenyl and Methoxy Substituents
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate (CAS: 155836-47-8) introduces two phenyl groups and a hydroxyl, significantly increasing lipophilicity (LogP: ~3.8) and steric bulk. This structural change improves membrane permeability but complicates synthetic purification due to reduced crystallinity .
Cycloalkyl vs. Aromatic Substituents
- Cyclopropyl analogs exhibit higher reactivity due to ring strain, making them suitable for click chemistry but prone to decomposition under basic conditions .
- Cyclopentyl derivatives balance stability and solubility, often used in peptide mimetics .
Physicochemical Properties
| Property | This compound | tert-Butyl (1-cyanocyclopropyl)carbamate | tert-Butyl (2-hydroxy-1-phenylethyl)carbamate |
|---|---|---|---|
| Molecular Weight (g/mol) | 246.3 | 182.2 | 237.3 |
| LogP | 3.8 | 2.1 | 2.5 |
| Solubility | Low in water; high in DCM, THF | Moderate in ethanol | High in methanol, acetone |
| Stability | Stable at rt; decomposes in strong acids | Sensitive to bases | Hygroscopic |
Biological Activity
tert-Butyl (1-cyano-2-phenylethyl)carbamate is a compound with significant biological activity, particularly noted for its potential as an enzyme inhibitor and its applications in medicinal chemistry. This article delves into the compound's structure, mechanism of action, biological activities, and relevant research findings.
Structural Characteristics
This compound has a molecular formula of C₁₄H₁₈N₂O₂. Its unique structure includes:
- tert-butyl carbamate group : Provides steric hindrance, influencing binding affinity.
- Cyano group : Acts as a nucleophile, enhancing reactivity.
- Phenylethyl moiety : Facilitates π-π interactions with aromatic residues in proteins.
These structural features contribute to its interaction with various molecular targets, influencing multiple biochemical pathways.
The mechanism of action involves the compound's ability to bind to specific enzymes or receptors, inhibiting their activity. The cyano group can participate in nucleophilic attacks, while the steric effects from the tert-butyl carbamate group can modulate binding selectivity. This dual functionality allows it to act on various therapeutic targets, making it a candidate for drug development in treating diseases such as cancer and neurological disorders.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its effects on cysteine proteases, which are crucial in various biological processes and disease mechanisms. For example, compounds derived from this structure have shown low nanomolar inhibition against cruzain (Cz), a target for Chagas disease treatment .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies suggest that its derivatives may exhibit anti-inflammatory and anti-cancer properties, making them suitable candidates for further pharmacological investigations. The presence of the cyano group enhances the interaction with biological targets involved in cancer progression.
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
- Cysteine Protease Inhibition : A study mapped the S1 and S1' subsites of cysteine proteases using compounds similar to this compound. Some derivatives exhibited Ki values smaller than 20 nM against Cz, indicating potent inhibitory effects .
- Antiparasitic Activity : Research on related compounds demonstrated effectiveness against Leishmania mexicana CPB, with some inhibitors showing equipotency to established treatments like benznidazole .
- Structure-Activity Relationships (SAR) : Investigations into SAR have identified key interactions between the compound and target enzymes, revealing insights into optimizing its efficacy as an inhibitor .
Comparative Analysis
To better understand the significance of this compound, a comparative analysis with similar compounds is presented below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| tert-butyl carbamate | C₇H₁₅NO₂ | Lacks cyano group; simpler structure |
| N-(2-cyanoethyl)phenethylamine | C₁₄H₁₈N₂ | Different amine structure; potential neuroactive properties |
| 1-cyano-2-methylphenylethyl carbamate | C₁₄H₁₈N₂O₂ | Similar phenylethyl moiety but differs in methyl substitution |
The uniqueness of this compound lies in its specific combination of functional groups, which enhances its reactivity and biological activity compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
